3-aminoazocan-2-one
Description
3-Aminoazocan-2-one is an eight-membered heterocyclic compound containing a lactam ring (azocane backbone) with an amino group at the 3-position. Structurally, it belongs to the azepane/azocane family, which is characterized by nitrogen-containing saturated rings. Its CAS registry number is 28957-33-7, and synonyms include 3-aminohexahydro-2H-azepin-2-one and 3-amino-e-caprolactam .
The synthesis of this compound typically involves cyclization reactions of amino acid derivatives or multicomponent reactions under controlled conditions. For example, ultrasonic activation has been shown to influence the regioselectivity of analogous heterocycles, suggesting similar methodologies might apply to its preparation .
Properties
CAS No. |
40033-49-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-aminoazocan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5,8H2,(H,9,10) |
InChI Key |
LOSWDTIJHBEXRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)NCC1)N |
Canonical SMILES |
C1CCC(C(=O)NCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with phosgene, followed by cyclization to form the azocane ring. Another approach involves the reduction of 3-nitroazocan-2-one using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Aminoazocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes, which can be further functionalized for specific applications.
Scientific Research Applications
3-Aminoazocan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-aminoazocan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Thermodynamic Stability
- Larger rings like this compound exhibit higher strain energy compared to six-membered analogs but offer unique binding pockets for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
